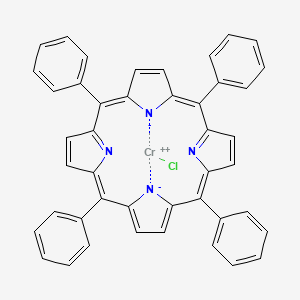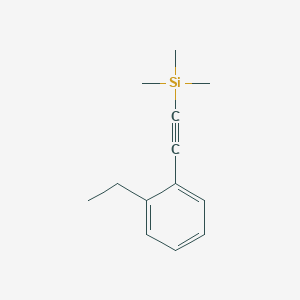
(2-Ethyl-phenylethynyl)-trimethyl-silane, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-phenylethynyl)-trimethyl-silane, 97% (2-EPhE-TMS) is a silane compound with a wide range of applications in the scientific research field. It is composed of a trimethylsilane (TMS) group and a 2-ethyl-phenylethynyl (2-EPhE) group. The 2-EPhE group is responsible for providing the compound with its unique properties, such as its low volatility and stability at high temperatures. In addition, 2-EPhE-TMS provides a variety of advantages for laboratory experiments, making it a valuable tool for scientists.
Mécanisme D'action
The mechanism of action of (2-Ethyl-phenylethynyl)-trimethyl-silane, 97% is not fully understood. However, it is believed that the 2-EPhE group is responsible for providing the compound with its unique properties, such as its low volatility and stability at high temperatures. The 2-EPhE group is thought to interact with the trimethylsilane (TMS) group, forming a strong bond between the two groups. This strong bond is believed to be responsible for the compound’s unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Ethyl-phenylethynyl)-trimethyl-silane, 97% are not well understood. However, it is believed that the compound does not produce any significant toxicity in humans or animals. In addition, the compound does not appear to produce any significant side effects when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Ethyl-phenylethynyl)-trimethyl-silane, 97% has a number of advantages for use in laboratory experiments. It is a stable compound at high temperatures, making it suitable for use in high-temperature experiments. In addition, it can be used to reduce the volatility of other compounds, making them easier to handle in the laboratory. Finally, it can be used to increase the solubility of compounds, making them easier to work with in solution.
However, (2-Ethyl-phenylethynyl)-trimethyl-silane, 97% also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound can be expensive to purchase, making it difficult to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for the use of (2-Ethyl-phenylethynyl)-trimethyl-silane, 97% in scientific research. One potential direction is the use of the compound to develop more stable compounds for use in high-temperature experiments. Another potential direction is the use of the compound to develop more soluble compounds for use in aqueous solutions. Finally, the compound could be used to develop more cost-effective compounds for use in large-scale experiments.
Méthodes De Synthèse
(2-Ethyl-phenylethynyl)-trimethyl-silane, 97% can be synthesized in a number of ways. One method involves the reaction of ethylmagnesium bromide with 2-bromo-3-methyl-1-phenylethynyl bromide in the presence of a base, such as sodium hydroxide. The reaction produces the desired (2-Ethyl-phenylethynyl)-trimethyl-silane, 97% compound in a high yield. Another method involves the reaction of 2-bromo-3-methyl-1-phenylethynyl bromide with trimethylsilyl chloride in the presence of a base, such as potassium carbonate. This method also produces a high yield of (2-Ethyl-phenylethynyl)-trimethyl-silane, 97%.
Applications De Recherche Scientifique
(2-Ethyl-phenylethynyl)-trimethyl-silane, 97% has a variety of applications in scientific research. It can be used to reduce the volatility of other compounds, making them easier to handle in the laboratory. It can also be used to stabilize compounds at high temperatures, making them more suitable for use in high-temperature experiments. In addition, (2-Ethyl-phenylethynyl)-trimethyl-silane, 97% can be used to increase the solubility of compounds, making them easier to work with in solution. Finally, (2-Ethyl-phenylethynyl)-trimethyl-silane, 97% can be used to improve the purity of compounds, making them more suitable for use in research.
Propriétés
IUPAC Name |
2-(2-ethylphenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Si/c1-5-12-8-6-7-9-13(12)10-11-14(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFPAGHUQRIQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

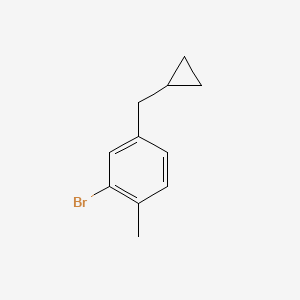
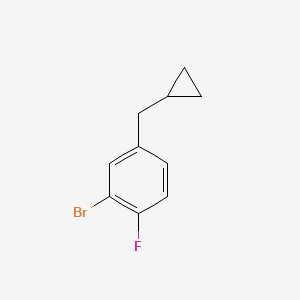


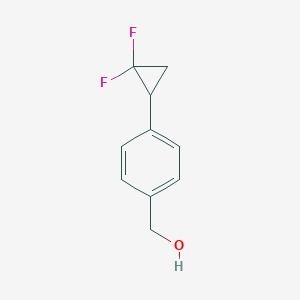
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)
![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
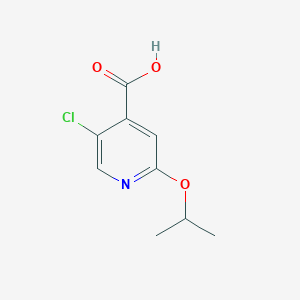
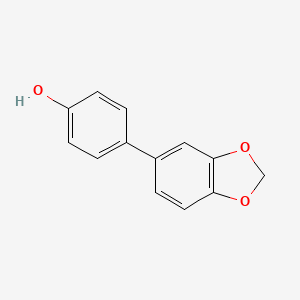
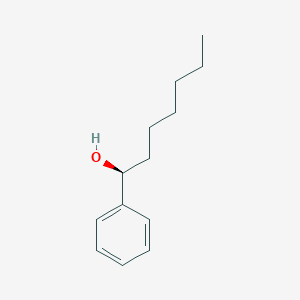
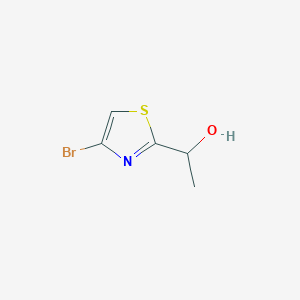
![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)
